Cas no 2167375-99-5 (2-(3,6-dihydro-2H-pyran-4-yl)pyridine-3,4-diamine)

2-(3,6-Dihydro-2H-pyran-4-yl)pyridine-3,4-diamine is a heterocyclic compound featuring a dihydropyran moiety fused to a diaminopyridine scaffold. This structure imparts versatility in synthetic applications, particularly as a key intermediate in pharmaceutical and agrochemical research. The presence of reactive amino groups at the 3- and 4-positions of the pyridine ring enables functionalization for further derivatization, while the dihydropyran component contributes to steric and electronic modulation. Its stable yet modifiable framework makes it valuable for constructing complex molecular architectures. The compound is typically handled under controlled conditions due to its sensitivity, ensuring optimal purity for research and industrial use.
2-(3,6-dihydro-2H-pyran-4-yl)pyridine-3,4-diamine structure
2167375-99-5 structure
Product Name:2-(3,6-dihydro-2H-pyran-4-yl)pyridine-3,4-diamine
CAS No:2167375-99-5
MF:C10H13N3O
MW:191.229721784592
CID:6339554
PubChem ID:165762368
Update Time:2025-06-19

2-(3,6-dihydro-2H-pyran-4-yl)pyridine-3,4-diamine Chemical and Physical Properties

Names and Identifiers

    • 2-(3,6-dihydro-2H-pyran-4-yl)pyridine-3,4-diamine
    • EN300-1586944
    • 2167375-99-5
    • Inchi: 1S/C10H13N3O/c11-8-1-4-13-10(9(8)12)7-2-5-14-6-3-7/h1-2,4H,3,5-6,12H2,(H2,11,13)
    • InChI Key: BEBNPFDYQVQCFF-UHFFFAOYSA-N
    • SMILES: O1CC=C(C2C(=C(C=CN=2)N)N)CC1

Computed Properties

  • Exact Mass: 191.105862047g/mol
  • Monoisotopic Mass: 191.105862047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 74.2Ų

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Additional information on 2-(3,6-dihydro-2H-pyran-4-yl)pyridine-3,4-diamine

Introduction to 2-(3,6-dihydro-2H-pyran-4-yl)pyridine-3,4-diamine (CAS No. 2167375-99-5)

2-(3,6-dihydro-2H-pyran-4-yl)pyridine-3,4-diamine, identified by the Chemical Abstracts Service Number (CAS No.) 2167375-99-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the integration of pyridine and pyran rings, which are known for their versatile biological activities and structural flexibility. The presence of amino groups at the 3 and 4 positions of the pyridine ring enhances its potential as a pharmacophore, making it a valuable scaffold for drug discovery and development.

The structural motif of 2-(3,6-dihydro-2H-pyran-4-yl)pyridine-3,4-diamine combines the electron-deficient pyridine ring with the electron-rich dihydroxypropane moiety derived from the pyran ring. This unique arrangement not only contributes to its distinct chemical properties but also influences its interaction with biological targets. The compound’s dual functionality allows it to engage with multiple binding sites on proteins, which is a critical factor in designing molecules with enhanced therapeutic efficacy and reduced side effects.

In recent years, there has been a growing interest in developing novel heterocyclic compounds for their potential applications in treating various diseases. The pyridine-pyran hybrid structure has been extensively studied due to its ability to modulate enzyme activity and receptor binding. Specifically, 2-(3,6-dihydro-2H-pyran-4-yl)pyridine-3,4-diamine has shown promise in preclinical studies as a lead compound for further optimization towards therapeutic agents.

One of the most compelling aspects of this compound is its potential in targeting enzymes involved in metabolic pathways. For instance, studies have indicated that derivatives of this scaffold may interact with enzymes such as kinases and phosphodiesterases, which are implicated in numerous physiological and pathological processes. The amino groups at the 3 and 4 positions provide opportunities for further functionalization, allowing researchers to fine-tune the compound’s binding affinity and selectivity.

The synthesis of 2-(3,6-dihydro-2H-pyran-4-yl)pyridine-3,4-diamine involves multi-step organic transformations that highlight the synthetic versatility of heterocyclic chemistry. Key steps typically include condensation reactions between pyridine derivatives and dihydroxypropane precursors, followed by functional group modifications to introduce the amino groups at appropriate positions. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to enhance yield and purity.

Recent advancements in computational chemistry have also played a pivotal role in understanding the structural and functional properties of 2-(3,6-dihydro-2H-pyran-4-yl)pyridine-3,4-diamine. Molecular modeling studies have revealed insights into its binding mode with biological targets, providing a rational basis for designing next-generation analogs with improved pharmacokinetic profiles. These computational approaches complement experimental efforts by predicting potential drug-like properties such as solubility, permeability, and metabolic stability.

The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of pyridine-pyran hybrids due to their broad spectrum of biological activities. Preclinical data suggest that compounds like 2-(3,6-dihydro-2H-pyran-4-yl)pyridine-3,4-diamine may exhibit anti-inflammatory, anticancer, and antimicrobial properties. These findings have spurred further research into identifying new applications for this class of molecules.

In conclusion,2-(3,6-dihydro-2H-pyran-4-ylyl)pyridine -3 ,4 -diam ine (CAS No .2167375 -99 -5 ) represents a promising candidate for drug discovery ,with its unique structural features offering multiple avenues for further exploration . As research continues to uncover new biological targets and synthetic strategies ,this compound is poised to play an important role in developing innovative therapeutic solutions . p >

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